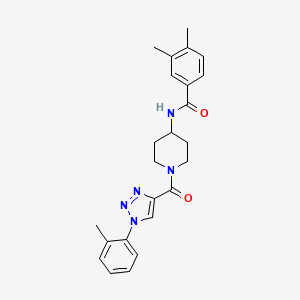
3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule that likely contains multiple functional groups, including an amide, a triazole, and a benzamide moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of complex organic compounds such as this compound may involve multiple steps, including the formation of amide bonds. The first paper discusses a new condensing agent, N,N'-carbonyldi[2(3H)-benzoxazolethione], which is useful for the preparation of amides under mild conditions . This suggests that similar condensing agents could potentially be used in the synthesis of the target compound, particularly for forming its amide linkages.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics similar to those described in the second paper, where the molecule adopts a trans geometry around an N = N bond and shows a significant deviation from planarity between the benzene ring and the plane of the triazene moiety . This information can be extrapolated to hypothesize that the triazole and benzamide portions of the target compound may also influence its overall three-dimensional structure and potentially its reactivity.
Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its functional groups. The presence of an amide bond suggests reactivity patterns typical of this group, such as nucleophilic acyl substitution. The triazole ring, a common motif in pharmaceuticals, could engage in various interactions due to its aromaticity and potential hydrogen bonding capabilities. The second paper indicates that molecules with triazene units can form chains and sheets through hydrogen bonding , which could be relevant for the target compound's solid-state behavior or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of dimethyl groups could affect its hydrophobicity, while the triazole and benzamide functionalities could impact its solubility and hydrogen bonding capacity. The crystalline structure described in the second paper, where molecules are linked by hydrogen bonds, suggests that the target compound might also exhibit significant intermolecular interactions, affecting its melting point, solubility, and potentially its bioavailability .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Synthesis
Compounds that incorporate triazole or benzamide moieties, similar to the one , are often explored for their potential as therapeutic agents. For instance, triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have shown moderate effects against bacterial and fungal species, highlighting their potential in developing new antimicrobials (H. Abdel‐Aziz et al., 2008).
Voltage-Gated Sodium Channel Blockers
Similarly, constrained analogues of tocainide, a molecule structurally distinct but functionally relevant to the compound , have been designed and synthesized as potent blockers of voltage-gated skeletal muscle sodium channels. These analogues, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, demonstrated marked increases in potency and use-dependent block, suggesting their utility in developing antimyotonic agents (A. Catalano et al., 2008).
Antidepressant Compounds
The oxidative metabolism of novel antidepressants has also been investigated, particularly focusing on compounds involving piperazine and benzamide structures. Such studies reveal the involvement of various cytochrome P450 enzymes in the metabolism of these compounds, providing insights into their pharmacokinetics and potential drug-drug interactions (Mette G. Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-8-9-19(14-18(16)3)23(30)25-20-10-12-28(13-11-20)24(31)21-15-29(27-26-21)22-7-5-4-6-17(22)2/h4-9,14-15,20H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKFVNCDTDPILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)
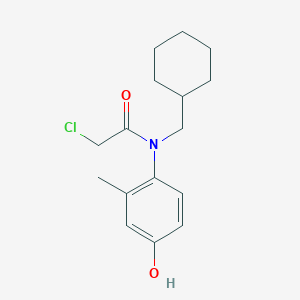
![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)
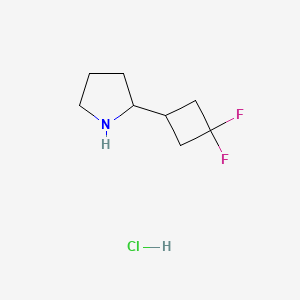
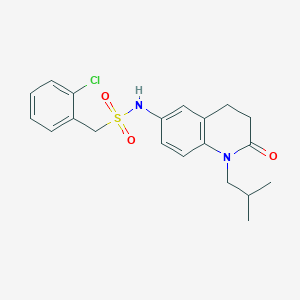
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)
![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)
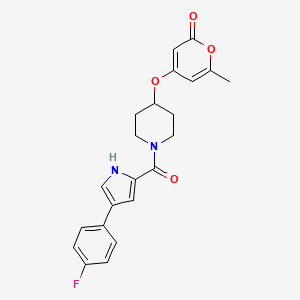

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)
![ethyl 3-[3-(1H-imidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2530146.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)
![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)
